Cas no 174225-76-4 (2-Thiophenecarboxylic acid, 5-octyl-, methyl ester)
2-Thiophenecarboxylic acid, 5-octyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester
- Methyl 5-octylthiophene-2-carboxylate
- E98181
- 174225-76-4
-
- MDL: MFCD34564051
- Inchi: 1S/C14H22O2S/c1-3-4-5-6-7-8-9-12-10-11-13(17-12)14(15)16-2/h10-11H,3-9H2,1-2H3
- InChI Key: VKLLUBNESSMGID-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)SC(CCCCCCCC)=CC=1
Computed Properties
- Exact Mass: 254.13405111Da
- Monoisotopic Mass: 254.13405111Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 54.5Ų
2-Thiophenecarboxylic acid, 5-octyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | E98181-1/G |
METHYL 5-OCTYLTHIOPHENE-2-CARBOXYLATE |
174225-76-4 | 95% | 1g |
$95 | 2023-09-18 | |
| AstaTech | E98181-5/G |
METHYL 5-OCTYLTHIOPHENE-2-CARBOXYLATE |
174225-76-4 | 95% | 5g |
$224 | 2023-09-18 | |
| AstaTech | E98181-25/G |
METHYL 5-OCTYLTHIOPHENE-2-CARBOXYLATE |
174225-76-4 | 95% | 25g |
$673 | 2023-09-18 |
2-Thiophenecarboxylic acid, 5-octyl-, methyl ester Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester
2-Thiophenecarboxylic acid, 5-octyl-, methyl ester (CAS No. 174225-76-4): A Comprehensive Overview
2-Thiophenecarboxylic acid, 5-octyl-, methyl ester, identified by its CAS number 174225-76-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a thiophene ring substituted with a carboxylic acid methyl ester at the 2-position and an octyl group at the 5-position, contribute to its unique chemical properties and functionalities.
The synthesis of 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester involves meticulous chemical processes that ensure high purity and yield. The reaction typically begins with the functionalization of the thiophene ring, followed by the introduction of the octyl and ester groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results. These methods not only enhance the efficiency of the synthesis but also minimize unwanted byproducts, making the process more sustainable and scalable.
In recent years, 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester has been studied for its potential applications in medicinal chemistry. The thiophene core is a common motif in many bioactive molecules, exhibiting properties such as anti-inflammatory, antimicrobial, and antiviral effects. The introduction of the octyl group at the 5-position increases the lipophilicity of the molecule, which can enhance its solubility in biological systems and improve pharmacokinetic profiles. Additionally, the carboxylic acid methyl ester functionality provides a site for further derivatization, allowing for the creation of more complex and tailored compounds.
One of the most promising areas of research involving 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester is its role as a precursor in the development of novel therapeutic agents. Researchers have explored its potential in targeting various diseases, including cancer and neurodegenerative disorders. The compound's ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug design. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, offering a new avenue for developing targeted therapies.
The pharmacological properties of 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester have been further investigated through in vitro and in vivo studies. These studies have provided insights into its mechanism of action and potential side effects. The compound has demonstrated significant activity against certain cancer cell lines, suggesting its promise as an anticancer agent. Moreover, preliminary toxicology studies indicate that it exhibits low toxicity at therapeutic doses, making it a safe candidate for further clinical development.
The chemical stability and shelf life of 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester are critical factors that influence its practical applications. Under appropriate storage conditions, such as cool and dry environments away from light exposure, the compound remains stable for extended periods. This stability ensures that it can be reliably used in various research settings without degradation or loss of efficacy. Efforts are ongoing to optimize storage conditions further to enhance its long-term usability.
The industrial production of 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester is another area of focus. Scaling up the synthesis while maintaining high purity standards is essential for commercial applications. Advances in green chemistry principles have led to more environmentally friendly synthetic routes, reducing waste and energy consumption. These innovations not only improve cost efficiency but also align with global sustainability goals.
The future prospects for 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester are vast and exciting. Ongoing research aims to uncover new therapeutic applications and refine existing ones. Collaborative efforts between academia and industry are crucial in translating laboratory findings into clinical reality. As our understanding of molecular interactions continues to grow, compounds like this are poised to play a pivotal role in next-generation drug development.
In conclusion, 2-Thiophenecarboxylic acid, 5-octyl-, methyl ester (CAS No. 174225-76-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and versatile functionalities make it a valuable tool for developing novel therapeutic agents. With continued advancements in synthetic chemistry and pharmacological research, this compound is set to make substantial contributions to medicine and healthcare.
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